molecular formula C29H30N4O3 B2816620 N-(4-isopropylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251571-98-8

N-(4-isopropylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2816620
CAS No.: 1251571-98-8
M. Wt: 482.584
InChI Key: SNJJFBUQTSRSNB-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives are frequently synthesized through various chemical reactions, demonstrating the versatility of imidazole as a core structure for developing new compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of imidazole derivatives through reductive cyclization or condensation reactions showcases the adaptability of imidazole chemistry. These processes often involve the use of specific reagents and conditions to yield new compounds with distinct structural features and potential applications (Bhaskar et al., 2019; Talupur et al., 2021).

Antimicrobial and Anticonvulsant Activity

Several imidazole derivatives exhibit significant antimicrobial and anticonvulsant activities. These compounds are synthesized and tested against various strains of bacteria, fungi, and in models of seizure, demonstrating their potential as therapeutic agents. The specific chemical modifications on the imidazole ring influence their biological activity, highlighting the importance of structural optimization in drug development (Khanage et al., 2020; Aktürk et al., 2002).

Cytotoxicity and Anticancer Properties

Imidazole derivatives are also explored for their cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy. The structure-activity relationship (SAR) studies of these compounds help in identifying the functional groups essential for their anticancer activity. This research paves the way for the development of novel anticancer agents based on the imidazole scaffold (Hassan et al., 2014).

Molecular Docking and Drug Design

Imidazole derivatives are subjects of molecular docking studies to understand their interaction with biological targets. These studies are crucial in drug design, allowing researchers to predict how these compounds might interact with enzymes or receptors in the body, potentially leading to the development of new drugs with improved efficacy and specificity (Talupur et al., 2021).

Properties

IUPAC Name

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20(2)23-8-12-25(13-9-23)32-29(35)27-18-33(19-30-27)17-22-4-10-24(11-5-22)31-28(34)16-21-6-14-26(36-3)15-7-21/h4-15,18-20H,16-17H2,1-3H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJJFBUQTSRSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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